3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine
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Overview
Description
3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine typically involves the iodination of N-methylimidazo[1,2-b]pyridazin-6-amine. This can be achieved through various methods, including:
Direct Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Halogen Exchange: Starting with a bromo or chloro derivative and performing a halogen exchange reaction with sodium iodide in the presence of a suitable solvent like acetone or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would produce a biaryl compound.
Scientific Research Applications
3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.
Chemical Biology: Utilized in the development of chemical probes to study biological processes.
Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
- 3-Chloro-N-methylimidazo[1,2-b]pyridazin-6-amine
- N-Methylimidazo[1,2-b]pyridazin-6-amine
Uniqueness
3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the iodine atom can be readily replaced by other functional groups, making it a versatile intermediate for further chemical modifications.
Biological Activity
3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's synthesis, biological effects, and therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the introduction of an iodine atom at the 3-position of the imidazo[1,2-b]pyridazine scaffold. The following synthetic pathway has been reported:
- Starting Materials : The synthesis begins with commercially available imidazo[1,2-b]pyridazine derivatives.
- Iodination Reaction : The introduction of iodine is achieved through electrophilic substitution reactions using iodine monochloride or N-iodosuccinimide (NIS) under controlled conditions.
- Methylation : The nitrogen atom at the 1-position is methylated using methyl iodide in the presence of a base like potassium carbonate.
This process yields this compound with high purity and yield.
Research indicates that this compound exhibits biological activity through various mechanisms:
- Inhibition of Protein Kinases : This compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation. For instance, it targets GCN2 (General Control Nonderepressible 2), which plays a crucial role in cellular stress responses and cancer progression .
- Binding Affinity Studies : Binding assays have demonstrated that derivatives of imidazo[1,2-b]pyridazines can bind to amyloid plaques, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Pharmacological Applications
The compound's biological activity suggests several therapeutic applications:
- Cancer Treatment : Due to its inhibitory effects on GCN2 and other kinases, this compound is being investigated as a candidate for treating acute myeloid leukemia (AML) .
- Neuroprotection : Its ability to bind amyloid plaques positions it as a potential agent for imaging and possibly treating Alzheimer's disease .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Acute Myeloid Leukemia : In vitro studies showed that this compound significantly reduced cell viability in AML cell lines at concentrations as low as 100 nM. The mechanism was linked to apoptosis induction via GCN2 inhibition .
- Alzheimer's Disease Models : In cellular models expressing amyloid-beta aggregates, this compound demonstrated a binding affinity comparable to established imaging agents, suggesting its utility in diagnostic imaging .
Data Summary
Properties
Molecular Formula |
C7H7IN4 |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C7H7IN4/c1-9-6-2-3-7-10-4-5(8)12(7)11-6/h2-4H,1H3,(H,9,11) |
InChI Key |
RFCFWFVLBAIGRE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C(=NC=C2I)C=C1 |
Origin of Product |
United States |
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